molecular formula C15H30N2 B1596524 Cyclohexanamine, 4,4'-(1-methylethylidene)bis- CAS No. 3377-24-0

Cyclohexanamine, 4,4'-(1-methylethylidene)bis-

Cat. No.: B1596524
CAS No.: 3377-24-0
M. Wt: 238.41 g/mol
InChI Key: BDBZTOMUANOKRT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of cyclohexanamine, 4,4'-(1-methylethylidene)bis- traces back to advances in synthetic organic chemistry focused on producing specialized amine compounds for industrial applications. The synthesis methodology for bis-cyclohexylamine compounds was significantly advanced through patent developments in the mid-20th century, particularly with the establishment of processes for converting bis-cyclohexanol compounds to their corresponding bis-cyclohexylamine derivatives. These early synthetic approaches involved liquid-phase amination reactions conducted at elevated temperatures and pressures, representing a departure from earlier vapor-phase methodologies that often resulted in undesirable decomposition products.

The patent literature from 1965 describes comprehensive procedures for preparing bis-cyclohexylamine compounds through the amination of corresponding alcohols using ammonia in the presence of suitable catalysts. This methodology established the foundation for modern synthetic approaches to cyclohexanamine, 4,4'-(1-methylethylidene)bis- and related compounds. The development emphasized the importance of controlling reaction conditions to minimize olefinic derivative formation and other decomposition products that had previously limited the efficiency of amine synthesis processes.

Industrial recognition of cyclohexanamine, 4,4'-(1-methylethylidene)bis- grew substantially with the expansion of polymer chemistry applications in the latter half of the 20th century. The compound's utility as a curing agent for epoxy resins became particularly significant as demand for high-performance thermoset materials increased across aerospace, automotive, and construction industries. This historical trajectory positioned the compound as a critical component in the development of advanced composite materials and specialty chemical formulations.

The evolution of synthetic methodologies continued into the contemporary period with refinements in catalytic systems and reaction optimization. Modern approaches to cyclohexanamine, 4,4'-(1-methylethylidene)bis- synthesis incorporate improved catalyst systems and enhanced process control mechanisms that achieve higher yields and improved product purity compared to earlier methodologies. These advancements reflect the ongoing importance of this compound in industrial chemistry and the continued investment in optimizing its production processes.

Significance in Chemical Research

The research significance of cyclohexanamine, 4,4'-(1-methylethylidene)bis- extends across multiple domains of chemical science, with particular prominence in polymer chemistry and materials science applications. Recent investigations have demonstrated the compound's effectiveness in nonisocyanate polyurethane synthesis, where it serves as a crucial reactant with bis-carbonylimidazolide functionalized monomers to generate high molecular weight segmented polymers. This research represents a significant advancement in sustainable polymer chemistry, offering alternatives to traditional isocyanate-based polyurethane synthesis pathways that present environmental and health concerns.

Contemporary studies have revealed the compound's role in creating nanophase-separated polymer systems through controlled hard segment incorporation. Research conducted on segmented nonisocyanate polyurethanes incorporating cyclohexanamine, 4,4'-(1-methylethylidene)bis- has shown the formation of distinct thermal transitions corresponding to soft segments, hard segments, and mixed phases. These findings demonstrate the compound's ability to influence polymer morphology and mechanical properties through controlled molecular architecture design.

The compound's significance in antimicrobial materials research has emerged as another important research direction. Studies investigating commercial epoxy resins have identified cyclohexanamine, 4,4'-(1-methylethylidene)bis- as a component in curing agent formulations that contribute to antimicrobial activity in cured polymer systems. This research has implications for developing self-sanitizing surfaces and antimicrobial coatings for healthcare and food processing applications, expanding the compound's relevance beyond traditional structural applications.

Advanced analytical techniques have been employed to characterize the compound's behavior in complex polymer systems. Small-angle X-ray scattering and atomic force microscopy studies have provided detailed insights into nanoscale morphology development in polymer systems containing cyclohexanamine, 4,4'-(1-methylethylidene)bis-. These investigations have revealed rod-like hard segment assemblies and characterized varying degrees of crystallinity within nanophase-separated domains, contributing to fundamental understanding of structure-property relationships in advanced polymer materials.

Taxonomic Classification Within Aliphatic Amine Compounds

Cyclohexanamine, 4,4'-(1-methylethylidene)bis- occupies a specific position within the taxonomic classification of aliphatic amine compounds, distinguished by its structural characteristics and functional group arrangement. According to established classification systems, the compound falls within the category of short-chain aliphatic amines, defined as compounds where no alkyl substituent exceeds seven carbon atoms. This classification distinguishes it from long-chain aliphatic amines that possess alkyl chains of eight or more carbon atoms and exhibit surface-active properties characteristic of surfactant compounds.

The compound's classification as a bis-amine reflects the presence of two distinct amine functional groups within its molecular structure, differentiating it from primary, secondary, and tertiary monoamines. This bis-amine classification is significant for understanding the compound's reactivity patterns and potential applications, as compounds with multiple amine functionalities exhibit enhanced cross-linking capabilities and serve as effective hardeners in thermoset polymer systems.

Within the broader context of cyclohexylamine derivatives, cyclohexanamine, 4,4'-(1-methylethylidene)bis- represents a substituted variant where the basic cyclohexylamine structure is modified through the introduction of a bridging methylethylidene group connecting two cyclohexyl rings. This structural modification places the compound in a specialized subcategory of cycloaliphatic amines that combine the rigidity of cyclohexyl rings with the flexibility imparted by aliphatic bridging groups.

Classification Parameter Description Specific Characteristics
Primary Classification Aliphatic Amine Short-chain variant (≤7 carbons per alkyl chain)
Functional Group Type Bis-amine Two primary amine groups
Structural Category Cycloaliphatic Cyclohexyl ring systems with aliphatic bridge
Molecular Formula C₁₅H₃₀N₂ Molecular weight 238.41 g/mol
CAS Registry Number 3377-24-0 Primary database identifier

The compound's position within regulatory classification systems reflects its recognition as a chemical substance requiring specific handling and assessment protocols. Environmental assessment frameworks classify cyclohexanamine, 4,4'-(1-methylethylidene)bis- within screening assessment groups for aliphatic amines, indicating its inclusion in systematic evaluations of chemical substances for environmental and human health impacts. This regulatory recognition underscores the compound's commercial significance and the need for comprehensive understanding of its properties and applications.

Chemical database classification systems, including PubChem and Chemical Abstracts Service registries, maintain comprehensive records of the compound's synonyms, structural representations, and property data. These databases facilitate research and regulatory activities by providing standardized chemical identifiers and cross-referenced nomenclature systems that ensure consistent identification across different applications and jurisdictions.

Properties

IUPAC Name

4-[2-(4-aminocyclohexyl)propan-2-yl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h11-14H,3-10,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBZTOMUANOKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)N)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063001
Record name Cyclohexanamine, 4,4'-(1-methylethylidene)bis-
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Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3377-24-0, 28465-02-3, 28465-03-4, 28465-04-5
Record name 4,4′-(1-Methylethylidene)bis[cyclohexanamine]
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Record name 2,2-Bis(4-aminocyclohexyl)propane
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Record name 2,2-Bis(4-aminocyclohexyl)propane, cis-,cis-
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Record name 2,2-Bis(4-aminocyclohexyl)propane, cis-,trans-
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Record name 2,2-Bis(4-aminocyclohexyl)propane, trans-,trans-
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Record name Cyclohexanamine, 4,4'-(1-methylethylidene)bis-
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Record name Cyclohexanamine, 4,4'-(1-methylethylidene)bis-
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Record name 4,4'-isopropylidenebis(cyclohexylamine)
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Record name 2,2-BIS(4-AMINOCYCLOHEXYL)PROPANE, TRANS-,TRANS-
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Biological Activity

Cyclohexanamine, 4,4'-(1-methylethylidene)bis- is a compound that has garnered attention due to its various industrial applications and potential health impacts. This article delves into the biological activity of this compound, summarizing findings from recent evaluations and studies, including its toxicity, biochemical effects, and implications for human health.

Chemical Identity and Applications

Cyclohexanamine, 4,4'-(1-methylethylidene)bis- (CAS No. 38294-67-6) is primarily utilized in the production of epoxy resins and thermoplastics. It serves as a curing agent in various industrial applications, including coatings, grouts, and modeling clays . Its chemical structure features a cyclic aliphatic amine group, which is significant for its biological interactions.

Toxicological Profile

The biological activity of Cyclohexanamine, 4,4'-(1-methylethylidene)bis- has been characterized through various studies focusing on its toxicity:

  • Acute Toxicity : The compound exhibits moderate acute toxicity when ingested, with a median lethal dose (LD50) ranging between 300-2000 mg/kg body weight .
  • Dermal Effects : It is classified as a strong dermal sensitizer, with an estimated concentration required to induce sensitization (EC3) between 0.1% and 1% .
  • Chronic Toxicity : Chronic exposure studies in rats have shown significant systemic toxicity. Notable findings include:
    • Increased levels of aspartate aminotransferase (ASAT).
    • Histopathological changes in organs such as the liver (centrilobular vacuolization), stomach (vacuolization of stomach muscles), and skeletal muscle (myofiber degeneration) .

Study on Systemic Toxicity

A study involving Fischer rats assessed the effects of oral administration of Cyclohexanamine at varying doses. Key results included:

  • NOAEL : A no-observed-adverse-effect level (NOAEL) was established at 15 mg/kg body weight per day after chronic exposure.
  • Histopathological Findings : Electron microscopy revealed myofibril disruption and vacuolar degeneration in multiple tissues at higher doses .

Occupational Exposure

Reports from an epoxy resin polymerization plant indicated that workers exposed to Cyclohexanamine experienced respiratory issues and skin irritation. These case reports highlight the importance of monitoring exposure levels in occupational settings to mitigate health risks .

Biochemical Interactions

The compound's interaction with biological systems has been characterized by several biochemical markers:

  • Liver Function : Increased relative weights of the liver and kidney were noted alongside elevated ASAT levels, indicating potential hepatotoxicity.
  • Histopathology : Significant lesions were observed in the liver and other organs, suggesting a systemic impact following chronic exposure .

Summary Table of Toxicological Findings

Endpoint Finding
Acute Toxicity (LD50)300 - 2000 mg/kg
Dermal Sensitization (EC3)0.1% - 1%
NOAEL (Chronic Oral Exposure)15 mg/kg bw/day
Histopathological EffectsLiver vacuolization, myofiber degeneration
Biochemical IndicatorsIncreased ASAT levels, altered organ weights

Scientific Research Applications

Epoxy Resins and Thermoplastics

One of the primary applications of Cyclohexanamine, 4,4'-(1-methylethylidene)bis- is in the formulation of epoxy resins and thermoplastics . These materials are widely used in various industries due to their excellent adhesive properties, chemical resistance, and mechanical strength. The compound acts as a curing agent that facilitates the hardening process of epoxy systems, enhancing the durability and performance of the final products.

Table 1: Common Applications of Cyclohexanamine, 4,4'-(1-methylethylidene)bis-

Application AreaSpecific Uses
CoatingsPaints, varnishes, and protective coatings
AdhesivesIndustrial adhesives and sealants
CompositesReinforced plastics for automotive and aerospace
Food Contact MaterialsUsed in formulations compliant with food safety standards

Paints and Coatings

The compound is also utilized in paints and coatings , where it contributes to improved adhesion and resistance to environmental factors. Its incorporation into formulations allows for better performance in harsh conditions, making it suitable for outdoor applications.

Adhesives

In the adhesive industry, Cyclohexanamine is valued for its ability to enhance bonding strength between substrates. It is particularly useful in applications requiring high-performance bonding solutions.

Health and Safety Considerations

Despite its industrial utility, Cyclohexanamine, 4,4'-(1-methylethylidene)bis- poses certain health risks. Evaluations have indicated that while it is not classified as a skin sensitizer or genotoxic agent, it can cause severe skin burns and eye damage upon contact. Chronic exposure has been linked to systemic toxicity effects such as vacuolar degeneration in various organs .

Toxicological Data

  • Acute Toxicity : The compound shows high acute inhalation toxicity.
  • Chronic Effects : Studies indicate potential reproductive toxicity with reduced implantation sites observed in animal models .
  • Occupational Exposure Risks : Workers involved in manufacturing processes using this compound may face health risks including scleroderma-like syndrome due to prolonged exposure .

Occupational Exposure

A notable case study from a Japanese epoxy resin plant highlighted health issues associated with exposure to Cyclohexanamine derivatives during polymerization processes. Workers reported symptoms consistent with chemical exposure, prompting further investigation into safety protocols within industrial settings .

Environmental Impact Assessments

Environmental assessments have been conducted to evaluate the impact of Cyclohexanamine-based products on aquatic ecosystems. These studies utilize aquatic toxicity datasets to predict potential risks associated with the release of these chemicals into water bodies .

Preparation Methods

Preparation via Catalytic Hydrogenation and Amine Substitution

A notable method for preparing the cis-isomer of 4-methylcyclohexylamine, which is structurally related to the target compound, involves two main steps:

Step 1: Selective Hydrogenation

  • 4-methylphenylboronic acid or its esters are dissolved in a suitable hydrogenation solvent.
  • Hydrogenation is performed under a rhodium on carbon catalyst.
  • This yields cis-major 4-methylcyclohexyl boric acid or ester.
  • Recrystallization of the solvent enhances the purity of the cis-isomer.

Step 2: Amine Substitution

  • The cis-4-methylcyclohexylboronic acid or ester is dissolved in a solvent.
  • Sulfamic acid is added dropwise, followed by an aqueous inorganic base solution.
  • This results in the formation of cis-4-methylcyclohexylamine with high selectivity.

This method allows control over stereochemistry and yields high-purity cis-isomers, which are important for specific applications.

Preparation via Rearrangement Reaction Using Formic Acid Derivatives and Sodium Azide

Another robust and versatile method focuses on the synthesis of trans-4-methylcyclohexylamine, a key intermediate structurally related to Cyclohexanamine, 4,4'-(1-methylethylidene)bis-. The process involves:

  • Starting material: trans-4-methylcyclohexyl formic acid.
  • Solvent: Non-protic solvents such as trichloromethane, ethyl acetate, methylene dichloride, or ethylene dichloride.
  • Reagents: Sodium azide and a protonic acid catalyst (e.g., polyphosphoric acid, trichloroacetic acid, trifluoroacetic acid, or vitriol oil).

Process Highlights:

  • The formic acid derivative is dissolved in the solvent and stirred with sodium azide.
  • The protonic acid catalyst is added dropwise at controlled temperatures (ranging from 0 to 50 °C).
  • The reaction mixture is gradually warmed (up to 65 °C) and stirred for 12-16 hours to facilitate rearrangement.
  • After reaction completion, the mixture is cooled and neutralized to pH 11 using 40% sodium hydroxide solution.
  • The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated.
  • The product, trans-4-methylcyclohexylamine, is obtained with yields around 85% and purity above 99.6% (GC analysis).

Key Features:

  • The protonic acid catalyzes the rearrangement of trans-4-methylcyclohexyl formic acid with sodium azide to form an isocyanic ester intermediate, which hydrolyzes to give the amine.
  • The choice of solvent and acid influences yield and purity.
  • The method is adaptable to various protonic acids and solvents, offering flexibility in industrial synthesis.

Data Summary Table of Representative Conditions and Results:

Embodiment Solvent Protonic Acid Temp. Range (°C) Reaction Time (h) Yield (%) Purity (GC %) Enantiomeric Excess (E.e %)
1 Chloroform Polyphosphoric acid 20 → 45 12 85.2 99.8 99.7
2 Trichloromethane Polyphosphoric acid 20 → 45 12 85.3 99.6 99.7
3 Ethyl acetate Trichloroacetic acid 30 → 50 12 85.4 99.7 99.7
4 Methylene dichloride Trichloroacetic acid 20 → 40 16 85.1 99.7 99.1
5 Ethylene dichloride Trifluoroacetic acid 50 → 65 12 85.2 99.8 99.4
6 Trichloromethane Vitriol oil (sulfuric acid) 20 → 65 12 Not specified Not specified Not specified

Note: Reaction conditions involve dropwise addition of protonic acid, controlled temperature ramping, and post-reaction neutralization and extraction steps.

Additional Synthetic Insights and Mechanistic Considerations

  • The rearrangement mechanism involves the formation of an isocyanic ester intermediate from the reaction of the formic acid derivative and sodium azide under acidic conditions.
  • Hydrolysis of this intermediate yields the target amine.
  • The stereochemistry of the starting formic acid derivative heavily influences the stereochemistry of the final amine product.
  • Use of different protonic acids affects reaction rate and selectivity.
  • Post-reaction workup includes neutralization to alkaline pH, phase separation, drying, and concentration to isolate the amine product with high purity.

Summary of Preparation Methods

Preparation Method Starting Material Key Reagents/Catalysts Conditions Product Stereochemistry Yield (%) Purity (%) Notes
Catalytic hydrogenation and amine substitution 4-methylphenylboronic acid/ester Rhodium on carbon catalyst, sulfamic acid, inorganic base Hydrogenation solvent, controlled hydrogen pressure Cis-isomer predominant Not specified High Allows stereochemical control
Rearrangement of formic acid derivatives trans-4-methylcyclohexyl formic acid Sodium azide, protonic acid (polyphosphoric, trichloroacetic, trifluoroacetic acid) 0-65 °C, 12-16 h, non-protic solvents Trans-isomer predominant ~85 >99.6 Versatile, high yield, adaptable solvents

Research Findings and Industrial Relevance

  • The rearrangement method using formic acid derivatives and sodium azide is industrially favored due to high yield, purity, and scalability.
  • Control of stereochemistry is critical for applications in epoxy resin manufacture, as isomeric composition affects resin properties.
  • The catalytic hydrogenation route offers an alternative for cis-isomer synthesis with high stereoselectivity.
  • Both methods require careful control of reaction parameters and post-reaction processing to achieve desired purity and yield.
  • The compound’s use in epoxy resins and thermoplastics underscores the importance of reliable and efficient synthetic routes.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and characterizing Cyclohexanamine, 4,4'-(1-methylethylidene)bis- in synthetic mixtures?

  • Methodology : Use GC-MS (Gas Chromatography-Mass Spectrometry) for volatile byproduct identification and NMR (¹H and ¹³C Nuclear Magnetic Resonance) for structural confirmation. Key spectral markers include the isopropylidene bridge (δ ~1.3 ppm for CH₃ groups in NMR) and cyclohexane ring protons (δ ~1.4–2.2 ppm). For stereochemical analysis, HPLC with chiral columns can resolve cis/trans isomers .
  • Validation : Cross-reference with databases like PubChem (InChIKey: JVAZARKLIFENBH-UHFFFAOYSA-N) for spectral alignment .

Q. How can researchers safely handle Cyclohexanamine, 4,4'-(1-methylethylidene)bis- during laboratory experiments?

  • Safety Protocol :

  • PPE : Wear nitrile gloves, lab coats, and respiratory protection (N95 masks) due to potential inhalation hazards .
  • Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to mitigate vapor exposure .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What synthetic routes are reported for Cyclohexanamine, 4,4'-(1-methylethylidene)bis-?

  • Primary Synthesis : Condensation of 4-aminocyclohexanol with acetone under acidic catalysis (e.g., H₂SO₄), followed by hydrogenation to reduce intermediates .
  • Optimization : Monitor reaction progress via FT-IR for carbonyl (C=O) peak disappearance (~1700 cm⁻¹) and amine (N-H) formation (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans isomerism) in Cyclohexanamine, 4,4'-(1-methylethylidene)bis- influence its reactivity in polymer applications?

  • Experimental Design :

  • Prepare isomers via controlled crystallization or chiral resolution .
  • Test reactivity as epoxy curing agents by measuring gelation time and crosslink density (via DSC or DMA ) .
    • Findings : trans-isomers exhibit faster curing rates due to reduced steric hindrance, but cis-isomers yield higher thermal stability (Tg ~120°C vs. 105°C) .

Q. What contradictions exist in environmental toxicity data for Cyclohexanamine, 4,4'-(1-methylethylidene)bis-, and how can they be resolved?

  • Data Conflicts :

  • Acute Toxicity : LD₅₀ values vary (e.g., 250–500 mg/kg in rodents), likely due to purity differences or isomer ratios .
  • Environmental Persistence : Discrepancies in biodegradation half-life (30–150 days) across studies .
    • Resolution : Apply SSD (Species Sensitivity Distribution) models to harmonize ecotoxicological data, prioritizing aquatic invertebrates (e.g., Daphnia magna) as the most sensitive taxa .

Q. How can researchers design experiments to assess the compound’s role in epoxy resin degradation under UV exposure?

  • Methodology :

  • Accelerated Aging : Expose cured epoxy films to UV-B radiation (313 nm, 0.5 W/m²) in a QUV chamber for 500–1000 hours .
  • Degradation Metrics : Track carbonyl index via ATR-FTIR (peak at ~1720 cm⁻¹) and mechanical property loss (tensile strength, modulus) .
    • Advanced Analysis : Use ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) to map surface degradation pathways .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., estrogen receptors)?

  • In Silico Approach :

  • Docking Simulations : Use AutoDock Vina with receptor PDB IDs (e.g., 3ERD for estrogen receptor-α) to assess binding affinity .
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate conformational stability of ligand-receptor complexes .
    • Validation : Cross-check with experimental IC₅₀ values from competitive binding assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanamine, 4,4'-(1-methylethylidene)bis-
Reactant of Route 2
Cyclohexanamine, 4,4'-(1-methylethylidene)bis-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.